Darbufelone mesylate
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Overview
Description
Darbufelone mesylate is a dual inhibitor of cellular prostaglandin F2α and leukotriene B4 production. It is known for its potent inhibition of prostaglandin-endoperoxide synthase 2 (IC50 = 0.19 μM) and its significantly lower potency with prostaglandin-endoperoxide synthase 1 (IC50 = 20 μM) . This compound has been studied for its anti-inflammatory properties and potential therapeutic applications in various diseases, including rheumatoid arthritis and non-small cell lung cancer .
Preparation Methods
The synthesis of darbufelone mesylate involves the condensation of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-one in refluxing acetic acid to yield darbufelone. This intermediate is then treated with methanesulfonic acid in tetrahydrofuran to produce this compound . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Darbufelone mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Darbufelone mesylate has a wide range of scientific research applications:
Mechanism of Action
Darbufelone mesylate exerts its effects by inhibiting the production of prostaglandin F2α and leukotriene B4. It potently inhibits prostaglandin-endoperoxide synthase 2, leading to reduced inflammation and tumor growth . The compound also induces cell cycle arrest at the G0/G1 phase through up-regulation of p27 expression and activates caspase-3 and caspase-8, leading to apoptosis . These molecular targets and pathways are crucial in its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Darbufelone mesylate is unique due to its dual inhibition of prostaglandin-endoperoxide synthase and leukotriene pathways. Similar compounds include:
Nimesulide: Another non-steroidal anti-inflammatory drug with dual inhibition properties.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used for its anti-inflammatory effects.
Montelukast: A leukotriene receptor antagonist used in the treatment of asthma.
Compared to these compounds, this compound offers a broader range of inhibition, making it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
139340-56-0 |
---|---|
Molecular Formula |
C19H28N2O5S2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C18H24N2O2S.CH4O3S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13;1-5(2,3)4/h7-9,21H,1-6H3,(H2,19,20,22);1H3,(H,2,3,4)/b13-9-; |
InChI Key |
BAZGFSKJAVQJJI-CHHCPSLASA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N.CS(=O)(=O)O |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=N)S2.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate CI 1004 CI-1004 darbufelone darbufelone mesylate PD0136095-73 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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